3-(2-Fluorophenyl)-5-nitrobenzoic acid

概要

説明

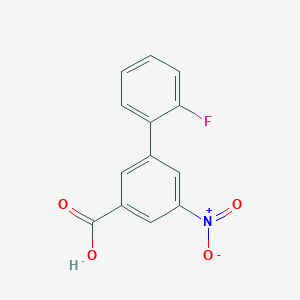

3-(2-Fluorophenyl)-5-nitrobenzoic acid: is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a nitro group on the benzoic acid moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)-5-nitrobenzoic acid typically involves the nitration of 3-(2-Fluorophenyl)benzoic acid. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield the corresponding amine derivative, which can further participate in various organic transformations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride (SnCl₂) can be used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or sulfonating agents (e.g., sulfuric acid).

Major Products:

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of the corresponding amine derivative.

Substitution: Introduction of various functional groups on the aromatic ring, depending on the reagents used.

科学的研究の応用

Chemistry: 3-(2-Fluorophenyl)-5-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, derivatives of this compound may be explored for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives may be investigated for their potential as pharmaceutical agents, particularly in the development of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials with specific properties.

作用機序

The mechanism of action of 3-(2-Fluorophenyl)-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.

類似化合物との比較

3-(2-Fluorophenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical transformations.

5-Nitrobenzoic acid: Lacks the fluorine atom, which may reduce its binding affinity and selectivity in biological applications.

2-Fluorobenzoic acid: Lacks both the nitro group and the specific substitution pattern, resulting in different chemical and biological properties.

Uniqueness: 3-(2-Fluorophenyl)-5-nitrobenzoic acid is unique due to the combination of the fluorine atom and the nitro group on the aromatic ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

生物活性

3-(2-Fluorophenyl)-5-nitrobenzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and antitumor effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a fluorophenyl group and a nitro substituent, which contribute to its biological activity. The presence of these functional groups can influence the compound's interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives of this compound have shown significant antibacterial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL. Specifically, one derivative demonstrated an MIC of 4 μg/mL against both sensitive and rifampicin-resistant strains of M. tuberculosis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Derivative 3m | 4 | M. tuberculosis H 37Rv |

| Derivative 3e | 64 | M. tuberculosis H 37Rv |

| Derivative with trifluoromethyl | 16 | M. tuberculosis H 37Rv |

Anti-inflammatory Properties

Research has also indicated that compounds similar to this compound exhibit anti-inflammatory effects. A study involving morpholine derivatives showed that these compounds could significantly reduce inflammation in models of pancreatitis in rats. The tested compound demonstrated a decrease in circulating immune complexes and markers of endogenous intoxication, suggesting a robust anti-inflammatory profile .

Table 2: Anti-inflammatory Effects in Animal Models

| Compound | Administration Route | Effectiveness |

|---|---|---|

| BKP-115 (related compound) | Intramuscular | Significant reduction in inflammation |

| BKP-115 | Intragastric | Moderate effectiveness |

Antitumor Activity

The potential antitumor effects of related compounds have also been explored. In vitro assays have shown that certain derivatives do not exhibit cytotoxicity against various tumor cell lines, indicating a selective mechanism that may be leveraged for therapeutic applications .

Case Studies

A notable case study involved the synthesis and evaluation of a series of phenoxy-N-phenylacetamide derivatives, where structural modifications led to varying degrees of biological activity against M. tuberculosis. The study highlighted the importance of the nitro group’s position on the aromatic ring in influencing antimicrobial efficacy .

The exact mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that the nitro group may play a crucial role in redox reactions within microbial cells or inflammatory pathways, leading to enhanced therapeutic effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Fluorophenyl)-5-nitrobenzoic acid, and how can reaction conditions be optimized?

Answer: A common approach involves nucleophilic aromatic substitution (SNAr) reactions. For example, fluorinated nitrobenzoic acids can react with phenolic derivatives under basic conditions. Evidence from related compounds (e.g., 2-fluoro-5-nitrobenzoic acid) suggests using immobilized phenols on solid supports to enhance regioselectivity and reduce side reactions . Optimization may involve varying solvents (e.g., ethanol or chloroform, as these are compatible with nitrobenzoic acid derivatives ), temperature (typically 60–100°C), and catalysts (e.g., K₂CO₃ for deprotonation). Yield improvements can be monitored via HPLC or TLC with UV detection.

Q. How should researchers characterize the solubility and stability of this compound for experimental design?

Answer: Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (ethanol, methanol) is critical. For instance, structurally similar compounds like 2-fluoro-5-nitrobenzoic acid are soluble in chloroform and ethanol . Stability tests under varying pH (1–12) and temperatures (4°C to 50°C) should be conducted, with degradation monitored via UV-Vis spectroscopy. Storage recommendations include airtight containers in cool, dry environments to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or ORTEP-III is essential. For example, SHELXL enables refinement of nitro and fluorophenyl group orientations, addressing potential torsional angle discrepancies . Key parameters to analyze:

- Bond lengths: Compare C-F (1.34–1.38 Å) and C-NO₂ (1.48 Å) distances to literature values.

- Thermal displacement parameters: High values may indicate disorder in the nitro group.

Table 1: Example Crystallographic Parameters for Nitrobenzoic Acid Derivatives

| Parameter | Typical Range | Tools/Methods |

|---|---|---|

| C-F Bond Length | 1.34–1.38 Å | SHELXL |

| Torsional Angle | 5–15° (Nitro group) | ORTEP-3 |

| R-factor (refined) | < 0.05 | Crystallographic GUI |

Q. How can contradictory reactivity data in nitrobenzoic acid derivatives be systematically analyzed?

Answer: Contradictions often arise from electronic effects of substituents. For example:

- Electron-withdrawing groups (e.g., -NO₂): Enhance SNAr reactivity at meta positions .

- Steric hindrance: Bulky fluorophenyl groups may reduce reaction rates.

Researchers should perform comparative DFT calculations (e.g., using Gaussian) to map electrostatic potentials and identify reactive sites. Experimental validation via kinetic studies (e.g., monitoring reaction progress under controlled conditions) is critical .

Q. What advanced techniques are recommended for studying the mechanistic role of this compound in metal-organic frameworks (MOFs)?

Answer: As a rigid ligand, its phosphonate derivatives (e.g., 3-(dihydroxyphosphoryl)-5-nitrobenzoic acid) can coordinate with transition metals (e.g., Zn²⁺, Cu²⁺) to form MOFs . Techniques include:

- Powder XRD: To confirm framework topology.

- FT-IR spectroscopy: To track P=O and COO⁻ bonding shifts.

- Thermogravimetric analysis (TGA): To assess thermal stability (decomposition >300°C expected).

Q. How can computational modeling predict the spectroscopic properties of this compound?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can simulate:

- UV-Vis spectra: Predict λmax for nitro (250–300 nm) and fluorophenyl (270–310 nm) transitions.

- NMR chemical shifts: Compare calculated ¹⁹F NMR shifts (-110 to -120 ppm) with experimental data to validate conformers .

Q. Methodological Notes

特性

IUPAC Name |

3-(2-fluorophenyl)-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-12-4-2-1-3-11(12)8-5-9(13(16)17)7-10(6-8)15(18)19/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHNONHHDHGCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673404 | |

| Record name | 2'-Fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924646-30-0 | |

| Record name | 2'-Fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。